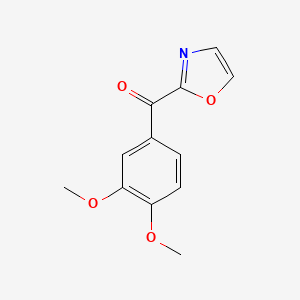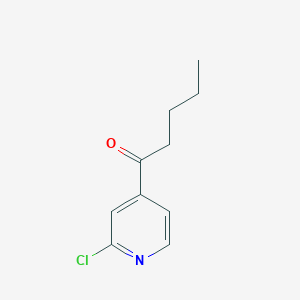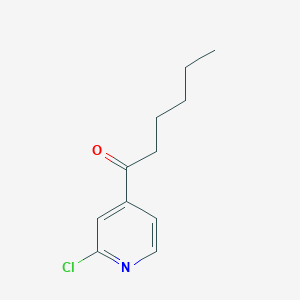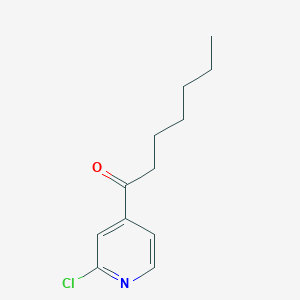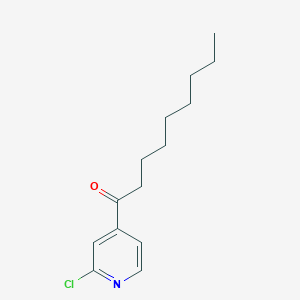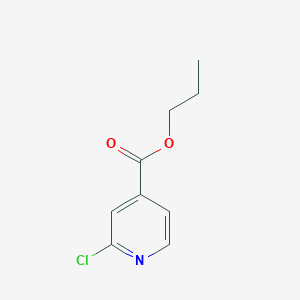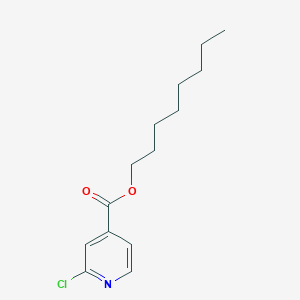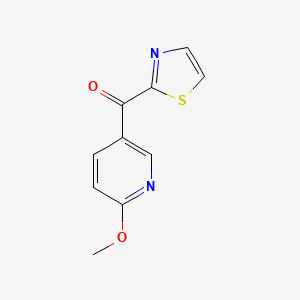![molecular formula C21H21ClFNO3 B1325581 2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone CAS No. 898758-19-5](/img/structure/B1325581.png)
2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone” is a chemical compound with the molecular formula C21H22ClNO3 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a benzophenone core, a chloro and a fluoro substituent on the phenyl rings, and a 1,4-dioxa-8-azaspiro[4.5]decane moiety attached via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 371.86 . Other properties such as melting point, boiling point, and density are not specified in the available sources .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Regioselectivity
- The compound is involved in acylation processes, showing different regioselectivities based on the base and acyl chloride used. This is evident in studies where acylation of related compounds resulted in distinct products depending on these conditions (Koszytkowska-Stawińska et al., 2004).
Environmental Applications
- Derivatives of the compound have been utilized in environmental applications. For example, a derivative was used to create a polymer that effectively removes carcinogenic azo dyes from water, highlighting its potential in environmental cleanup and pollution control (Akceylan et al., 2009).
Antiviral Applications
- Some derivatives have shown promising antiviral activity. For instance, certain compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane moiety exhibited strong activity against influenza A/H3N2 virus and human coronavirus, suggesting potential applications in antiviral drug development (Apaydın et al., 2020).
Antitubercular Drug Development
- The compound has been a focus in antitubercular drug research. A structural study of a related benzothiazinone, a promising antitubercular drug candidate, provided insights into its properties and potential as a therapeutic agent (Richter et al., 2022).
Synthetic Methodology and Biological Activity
- Research into the synthesis of related compounds has been extensive, with a focus on developing new methodologies and exploring their biological activities. This includes studies on the synthesis of spirothiazolidinone derivatives and their evaluation for antiviral and other activities (Flefel et al., 2019).
Tuberculosis Research
- Clinical studies have tested related compounds for susceptibility to new antitubercular drugs, establishing a baseline for resistance and susceptibility which is crucial for drug development (Pasca et al., 2010).
Tumor Imaging and Radioligand Development
- Novel piperidine compounds, including 1,4-dioxa-8-azaspiro[4.5]decane derivatives, have been developed as σ1 receptor ligands, showing potential as tumor imaging agents in positron emission tomography (PET) imaging (Xie et al., 2015).
Anticonvulsant Research
- Fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives have been synthesized and evaluated for their anticonvulsant activity, contributing to the research in neurological disorders (Obniska et al., 2006).
Spectral Analysis and Chemical Reactivity Studies
- Detailed spectral analysis and quantum chemical studies have been conducted on related compounds to understand their molecular geometry and chemical reactivity, aiding in the development of new compounds with potential applications in various fields (Satheeshkumar et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-19-13-17(23)5-6-18(19)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWXCFPPNHDJFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642875 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone | |
CAS RN |
898758-19-5 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

